molecular formula C16H16O2 B1307898 3,4-Dimethyl-4'-methoxybenzophenone CAS No. 65057-21-8

3,4-Dimethyl-4'-methoxybenzophenone

Cat. No. B1307898
CAS RN: 65057-21-8
M. Wt: 240.3 g/mol
InChI Key: MTOCKFSRHDGQAZ-UHFFFAOYSA-N
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Description

The compound 3,4-Dimethyl-4'-methoxybenzophenone is a chemical that could potentially be used as a UV filter. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds, such as functionalized 2,4'-dihydroxybenzophenones, involves a domino Michael/retro-Michael/Mukaiyama-aldol reaction starting from 1,3-bis-silyl enol ethers and 3-methoxalylchromones . Another related synthesis is the preparation of 2-hydroxy-4-methoxy-3'-aminodibenzophenone from 1,3-dimethoxybenzene through a Friedel-Crafts acylation reaction, followed by catalytic hydrogenation to introduce the amino group . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Spectroscopic and theoretical characterization of similar compounds, such as 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, has been conducted using various techniques including vibrational frequency analysis, HOMO and LUMO analysis, and NBO analysis . These techniques could be applied to this compound to determine its molecular structure and stability.

Chemical Reactions Analysis

The reactivity of compounds with methoxy groups has been studied, such as the aromatic nucleophilic substitution of 4-methoxy-3,5-dinitrobenzoic acids with hydroxide ion . This type of reaction could be relevant to the chemical behavior of this compound under basic conditions.

Physical and Chemical Properties Analysis

High-performance liquid chromatography (HPLC) has been used to analyze similar compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone, providing quantitative and qualitative data, including standard deviation, coefficient of variation, and average recovery . These analytical techniques could be employed to determine the physical and chemical properties of this compound.

Scientific Research Applications

Synthetic Chemistry and Catalysis

Synthesis Enhancements

Research has highlighted the synthesis of related compounds, demonstrating the catalytic efficiency of specific reagents. For instance, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone using N-octyldiethanolamine borate showcases a notable advancement in synthesis methods with a high yield and purity, indicating the potential for similar methodologies in synthesizing 3,4-Dimethyl-4'-methoxybenzophenone derivatives (Li Bin-dong, 2005).

Environmental and Photostability Studies

Photodegradation and Stability

A study on the stability of UV filters, including derivatives of benzophenones in chlorinated water, revealed insights into the degradation pathways and formation of by-products. Such research is crucial for understanding the environmental impact and stability of compounds like this compound under various conditions (Negreira et al., 2008).

Photophysical and Photochemical Applications

Photodynamic Therapy

Investigations into new zinc phthalocyanine derivatives for photodynamic therapy have shown high singlet oxygen quantum yields, making them promising for cancer treatment. This research underscores the potential of structurally related compounds, such as this compound, in developing effective photosensitizers (Pişkin et al., 2020).

Analytical Chemistry

Detection and Quantification

An innovative method for determining benzophenone-3 and its main metabolites in human serum through dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry has been developed. This signifies advancements in analytical techniques that could be applied to the detection of this compound and its derivatives for environmental and biological monitoring (Tarazona et al., 2013).

Environmental Sciences

Adsorption and Removal

Research on the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins indicates the effectiveness of such materials in water purification. This suggests potential applications for similar compounds in environmental remediation efforts (Zhou et al., 2018).

Safety and Hazards

The safety data sheet for 4-Methoxybenzophenone, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment is recommended when handling this compound .

Future Directions

The future directions of research on 3,4-Dimethyl-4’-methoxybenzophenone could involve further studies on its selective herbicidal action and its effects on the biosynthesis of photosynthetic pigments .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethyl-4’-methoxybenzophenone (NK-049) is the carotenoid-biosynthesis system in plants . This system plays a crucial role in the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage.

Mode of Action

NK-049 interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This inhibition leads to a decrease in the production of carotenoids, thereby affecting the plant’s ability to carry out photosynthesis effectively .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by NK-049 leads to a decrease in the production of carotenoids, which are essential components of the photosynthetic apparatus. This results in the disruption of photosynthesis and the plant’s growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NK-049 have been studied in rice and barnyardgrass . When applied on the leaf surface or to roots, NK-049 is absorbed more rapidly by barnyardgrass compared to rice. The absorbed NK-049 is then translocated to various parts of the plant.

Result of Action

The result of NK-049’s action is the inhibition of carotenoid formation, leading to chlorosis (yellowing of leaves) due to the disruption of photosynthesis . This is particularly evident in barnyardgrass, which absorbs and translocates NK-049 more rapidly than rice .

Action Environment

The action of NK-049 is influenced by environmental factors such as light conditions . For instance, NK-049 completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, yielding white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 3,4-Dimethyl-4’-methoxybenzophenone and these enzymes is primarily through non-covalent binding, which can alter the enzyme’s conformation and reduce its catalytic efficiency .

Cellular Effects

The effects of 3,4-Dimethyl-4’-methoxybenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethyl-4’-methoxybenzophenone can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-4’-methoxybenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. For instance, 3,4-Dimethyl-4’-methoxybenzophenone has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site. This binding interaction leads to a decrease in enzyme activity and an accumulation of acetylcholine in the synaptic cleft, which can affect neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-4’-methoxybenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of 3,4-Dimethyl-4’-methoxybenzophenone can accumulate and exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, 3,4-Dimethyl-4’-methoxybenzophenone can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired reproductive function. Threshold effects have been observed, where a specific dose range results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

3,4-Dimethyl-4’-methoxybenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. The interaction of 3,4-Dimethyl-4’-methoxybenzophenone with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 3,4-Dimethyl-4’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, 3,4-Dimethyl-4’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of 3,4-Dimethyl-4’-methoxybenzophenone is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications can direct 3,4-Dimethyl-4’-methoxybenzophenone to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, 3,4-Dimethyl-4’-methoxybenzophenone can affect mitochondrial respiration and energy production .

properties

IUPAC Name

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCKFSRHDGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404587
Record name 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65057-21-8
Record name 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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